1-Phenylisoquinoline-3-carboxylic acid
Description
1-Phenylisoquinoline-3-carboxylic acid is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly in the development of antitumor agents and receptor ligands.
Properties
CAS No. |
66528-01-6 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-phenylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
InChI Key |
PZXFZSUYCIHENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Chlorophenyl)isoquinoline-3-carboxylic Acid
- Structural Difference : A chlorine substituent at the 2-position of the phenyl ring replaces hydrogen.
- Synthesis: Synthesized via Suzuki cross-coupling between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate, enabling combinatorial approaches for peripheral benzodiazepine receptor ligands .
Ethyl 1-Phenylisoquinoline-3-carboxylate
- Structural Difference : Carboxylic acid is esterified to an ethyl group.
- Properties: Molecular Formula: C₁₈H₁₅NO₂ Molecular Weight: 277.32 g/mol SMILES: CC(C1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3C=N2 .
- Applications : Acts as a prodrug; the ester group increases lipophilicity, improving cellular uptake. Hydrolyzed in vivo to release the active carboxylic acid.
3-Fluoroisoquinoline-1-carboxylic Acid
- Structural Difference : Fluorine at the 3-position and carboxylic acid at the 1-position (vs. 3-position in the target compound).
- Properties: Molecular Formula: C₁₀H₆FNO₂ Molecular Weight: 191.16 g/mol CAS: 1179148-90-3 .
- Impact of Fluorine : Enhances metabolic stability and binding affinity through electronegative effects. Positional differences alter electronic distribution and target interactions.
Quinoline-Based Analogs (e.g., 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic Acid)
- Structural Difference: Quinoline core instead of isoquinoline, with additional substituents (cyclopropyl, trifluoromethyl).
- Properties :
- Applications : Antimicrobial and antitumor activities attributed to the trifluoromethyl group and piperazine moiety, demonstrating how ring substitution influences bioactivity.
Pyrrolidine Carboxylic Acid Derivatives (e.g., 1-[2-Amino-1-(3-phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic Acid)
- Structural Difference: Pyrrolidine ring replaces isoquinoline, with a phenoxy-phenyl substituent.
- Properties :
- Pharmacological Profile: Designed for CNS targeting; the pyrrolidine ring offers conformational flexibility, contrasting with the rigid isoquinoline backbone.
Data Tables for Key Comparisons
Table 1: Structural and Physicochemical Properties
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